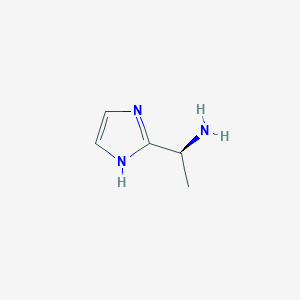

(1S)-1-(1H-imidazol-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3 |

|---|---|

Molecular Weight |

111.15 g/mol |

IUPAC Name |

(1S)-1-(1H-imidazol-2-yl)ethanamine |

InChI |

InChI=1S/C5H9N3/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1 |

InChI Key |

IIRFPANPYNPFMC-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CN1)N |

Canonical SMILES |

CC(C1=NC=CN1)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 1s 1 1h Imidazol 2 Yl Ethan 1 Amine and Its Analogs

Development of Enantioselective Synthetic Routes

The creation of a specific stereocenter in chiral amines requires precise control over the reaction process. Enantioselective synthesis aims to produce a single enantiomer from a prochiral substrate, employing methods like asymmetric catalysis. acs.org Key strategies include asymmetric hydrogenation, the use of chiral auxiliaries, and organocatalysis, each offering unique advantages in achieving high enantioselectivity.

Asymmetric Hydrogenation and Reduction Strategies for Chiral Imidazole (B134444) Amines

Asymmetric hydrogenation is a powerful and direct method for producing chiral amines from prochiral imines. nih.govnih.gov This technique utilizes transition metal catalysts combined with chiral ligands to achieve high levels of enantioselectivity. acs.org The catalyst, often based on iridium, rhodium, or palladium, facilitates the addition of hydrogen across the C=N double bond of an imine precursor, creating the desired stereocenter with a specific configuration. nih.govresearchgate.net

The success of this strategy hinges on the design of the chiral ligand, which coordinates to the metal center and directs the hydrogenation to one face of the imine substrate. nih.gov For the synthesis of chiral imidazole amines, a precursor such as 1-(1H-imidazol-2-yl)ethan-1-one would first be converted to the corresponding imine. The subsequent asymmetric hydrogenation of this imine would yield the chiral amine. A notable advancement in this area is the catalytic asymmetric reduction of N-Boc-imidazoles, which has been achieved with high enantioselectivity (up to 99% ee) using a chiral ruthenium catalyst with a PhTRAP ligand. acs.org This demonstrates a direct method for creating chiral imidazolines, which can be precursors to the target amine.

Recent developments have focused on expanding the substrate scope and improving catalyst efficiency. For instance, chiral counteranions, such as chiral phosphates, have been used in conjunction with iridium(III) catalysts to enhance enantioselectivity in the hydrogenation of acyclic imines, achieving up to 99% ee. liv.ac.uk This cooperative catalysis approach, where both the chiral ligand and a chiral counteranion influence the stereochemical outcome, represents a significant step forward. liv.ac.uk

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Ru-PhTRAP | N-Boc-Imidazoles | Up to 99% | acs.org |

| Ir(III)-diamine with Chiral Phosphate | Acyclic Imines | Up to 99% | liv.ac.uk |

| Rh-Bisphosphine | γ-branched N-phthaloyl allylamines | >99% | researchgate.net |

| Pd(OAc)₂ with Chiral Ligand | Sterically Hindered N-tosylimines | High | researchgate.net |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. wikipedia.org In this approach, a prochiral substrate is temporarily attached to a single-enantiomer chiral molecule, the "auxiliary." wikipedia.org The presence of the auxiliary directs a subsequent reaction, such as an alkylation or reduction, to occur diastereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

For synthesizing (1S)-1-(1H-imidazol-2-yl)ethan-1-amine, one could envision attaching a chiral auxiliary to a glycine (B1666218) equivalent bearing an imidazole group. Subsequent alkylation would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Prominent auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.gov For example, amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The choice of auxiliary is critical and depends on factors like its effectiveness in inducing selectivity, ease of attachment and removal under non-racemizing conditions, and availability. sci-hub.se

Key Steps in Chiral Auxiliary-Mediated Synthesis:

Attachment: Covalent bonding of the chiral auxiliary to the substrate.

Diastereoselective Reaction: Performing the key bond-forming reaction (e.g., alkylation, aldol (B89426) reaction) where the auxiliary directs the stereochemistry.

Removal: Cleavage of the auxiliary to release the desired enantiomerically enriched product. wikipedia.org

While effective, this method is stoichiometric and can involve additional protection and deprotection steps compared to catalytic approaches.

Organocatalytic Stereoselective Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, avoiding the use of metals. nih.govias.ac.in This field has grown rapidly, offering a powerful alternative to metal-based catalysis and biocatalysis. acs.org Chiral tertiary amines, such as derivatives of N-methylimidazole (NMI) and dimethylaminopyridine (DMAP), have been developed as effective Lewis base organocatalysts. nih.govacs.org

In the context of synthesizing chiral imidazole derivatives, organocatalysts can be employed for stereoselective aldol or Michael additions. For example, a synthetic route for chiral benzimidazole (B57391) derivatives was developed using commercially available amines as organocatalysts for the stereoselective aldol addition of N-1 benzimidazolyl acetaldehyde (B116499) with cyclic ketones. researchgate.net L-prolinamide was identified as a highly efficient catalyst, achieving high yield (92%), enantiomeric excess (90% ee), and diastereomeric ratio (92:8 dr). researchgate.net

A family of chiral bicyclic imidazole catalysts has also been designed, demonstrating high activity and selectivity in various enantioselective reactions. nih.govacs.org These catalysts, based on skeletons like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), are designed to balance catalytic activity with steric hindrance to achieve excellent enantioselectivity. acs.org The amphoteric nature of the imidazole ring, possessing both basic and acidic sites, makes it a versatile component in organocatalyst design. ias.ac.in

Classical and Contemporary Approaches for Imidazole Ring Formation

The construction of the imidazole ring itself is a fundamental step in the synthesis of the target compound and its analogs. A variety of methods, ranging from classical condensation reactions to modern metal-catalyzed cyclizations, are available to synthetic chemists.

Condensation Reactions in the Synthesis of Imidazole Derivatives

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of the imidazole ring from acyclic precursors. Several named reactions are prominent in this area.

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that forms an imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.com This method is used commercially and allows for the synthesis of a variety of substituted imidazoles. wikipedia.org

Another versatile method is the van Leusen imidazole synthesis . This reaction typically involves the condensation of an aldehyde with an amine to form an imine in situ. This intermediate then reacts with tosylmethyl isocyanide (TosMIC), a key reagent, in the presence of a base to form the imidazole ring. nih.gov This approach has been used to create a wide array of fused and substituted imidazole-based structures. nih.gov

Other classical methods include the Wallach and Marckwald syntheses, which provide routes to specifically substituted imidazole derivatives. pharmaguideline.com These condensation strategies often benefit from readily available starting materials and straightforward procedures. mdpi.com

| Synthesis Name | Key Reactants | Bond Formations | Reference |

| Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, ammonia/amine | Forms the complete imidazole ring | wikipedia.orgpharmaguideline.com |

| van Leusen | Aldehyde, amine, Tosylmethyl isocyanide (TosMIC) | Forms the imidazole ring from an imine intermediate | nih.gov |

| Marckwald | α-amino ketone, cyanate/isothiocyanate | Forms imidazole-2-thiones, which can be converted to imidazoles | pharmaguideline.com |

Metal-Catalyzed Cyclization Reactions

Contemporary synthetic chemistry has increasingly turned to metal-catalyzed reactions to construct heterocyclic rings with high efficiency and functional group tolerance. rsc.org Various transition metals, including copper, palladium, nickel, and rhodium, have been employed to catalyze the formation of imidazole rings. beilstein-journals.orgresearchgate.net

Copper catalysis is widely used for C-N bond formation and has been applied to the synthesis of imidazoles and related fused systems like imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org These reactions can involve oxidative cyclization or multicomponent couplings under aerobic conditions. beilstein-journals.orgnih.gov For instance, copper-catalyzed regioselective diamination of terminal alkynes with amidines provides an efficient route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org

Palladium-catalyzed reactions, such as the amino Heck reaction, have also been developed for imidazole synthesis. One methodology involves the palladium-mediated cyclization of an O-pentafluorobenzoylamidoxime, which proceeds through the oxidative addition of Pd(0) to the N-O bond, followed by olefin insertion and isomerization to yield the imidazole ring. acs.org Nickel catalysis has also proven effective for the cyclization of amido-nitriles to form disubstituted imidazoles. rsc.org These metal-catalyzed approaches often occur under mild conditions and allow for the introduction of a wide range of substituents. rsc.org

Regioselective Functionalization of the Imidazole Core

The functionalization of the imidazole ring is a critical step in the synthesis of complex molecules like this compound. The imidazole nucleus, a five-membered ring with two nitrogen atoms, offers multiple sites for chemical modification. However, achieving regioselectivity—the ability to functionalize a specific atom within the ring—is often a formidable challenge due to the similar reactivity of the carbon and nitrogen atoms. researchgate.net

Transition metal-catalyzed reactions have emerged as powerful tools for the regioselective functionalization of the imidazole core. These methods enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions (N-1, C-2, C-4, or C-5), which is essential for building the desired molecular architecture. researchgate.net The presence of an active C-2 hydrogen in the imidazole nucleus makes it a prime target for functionalization, allowing for the construction of various derivatives with potential biological applications. researchgate.net

A novel approach to synthesizing highly substituted imidazoles involves the sequential reaction of allenyl sulfonamides with amines. This method allows for the regioselective construction of 4- and 5-functionalized imidazoles, with the outcome dependent on the substituents on the nitrogen atoms of the amine. nih.govfigshare.com Such precise control is invaluable for creating a diverse library of imidazole-containing compounds for further investigation.

Precursor Design and Utilization in the Synthesis of this compound

The successful synthesis of this compound heavily relies on the careful design and utilization of key precursor molecules. These precursors provide the foundational framework upon which the final chiral amine is constructed.

One common strategy involves the use of functionalized imidazole-containing synthons. For instance, a five-step synthesis starting from commercially available 1-acetyladamantane can produce (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. nih.gov This intermediate, and others like it, can serve as a starting point for further chemical transformations to introduce the desired chiral amine group at the C-2 position. The bulky adamantyl group in this example can also provide steric shielding, which can be advantageous in controlling the stereochemistry of subsequent reactions. nih.gov

Another critical precursor is 4-(1H-benzo[d]imidazol-2-yl)aniline, which can be synthesized and then further modified. ijrpc.com While this specific example leads to a benzimidazole derivative, the principles of its synthesis—reacting an ortho-diamine with an aldehyde or its equivalent—are fundamental to forming the imidazole ring. ijrpc.comrsc.org Adapting such methods to incorporate a chiral aldehyde or an auxiliary would be a viable route toward the stereoselective synthesis of the target molecule.

The table below outlines some key precursors and their synthetic utility:

| Precursor | Synthetic Utility | Key Features |

| Allenyl sulfonamides | Regioselective synthesis of 4- and 5-functionalized imidazoles. nih.govfigshare.com | Versatile starting material for creating substituted imidazoles. |

| 1-acetyladamantane | Multi-step synthesis of functionalized imidazole-2-yl)methanol derivatives. nih.gov | Leads to bulky synthons that can influence stereoselectivity. |

| o-phenylenediamine | Synthesis of benzimidazole precursors which can be adapted for imidazole synthesis. ijrpc.comrsc.org | A common building block for the imidazole core. |

Sustainable and Green Chemistry Methodologies in Imidazole Amine Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgrsc.org The synthesis of imidazole amines is no exception, with researchers actively developing more environmentally friendly methods.

Microwave-assisted synthesis has emerged as a significant green tool in the synthesis of imidazoles and their derivatives. researchgate.net This technique often leads to shorter reaction times, higher yields, and improved product selectivity compared to conventional heating methods. researchgate.net For example, the multi-component, one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives can be achieved efficiently under controlled microwave heating. researchgate.net This approach is operationally simple and environmentally friendly. researchgate.net

Other green techniques being explored include ultrasound irradiation and ball milling, which can also contribute to more sustainable synthetic pathways. researchgate.net The use of more environmentally friendly solvents is another key aspect. For instance, in the one-pot synthesis of imidazolines from aldehydes and diamines, the solvent dichloromethane (B109758) (CH2Cl2) can be replaced with the greener alternative tert-butyl methyl ether (TBME). researchgate.net

The development of eco-friendly synthesis routes for imidazole hybrids is also gaining traction. nih.gov These methods focus on minimizing the environmental impact while still producing valuable compounds. The overarching goal is to integrate sustainability into the entire lifecycle of the chemical process, from the choice of starting materials to the final product. rsc.orgrsc.org

The following table summarizes some green chemistry approaches in imidazole synthesis:

| Green Chemistry Technique | Advantages | Example Application |

| Microwave Irradiation | Faster reactions, higher yields, improved selectivity, energy saving. researchgate.net | Synthesis of 2,4,5-trisubstituted imidazoles and 1H-imidazo[1,2-a]imidazole-3-amine derivatives. researchgate.netresearchgate.net |

| Ultrasound Irradiation | Enhanced reaction rates and yields. researchgate.net | General synthesis of imidazole derivatives. researchgate.net |

| Ball Milling | Solvent-free or reduced solvent reactions. researchgate.net | General synthesis of imidazole derivatives. researchgate.net |

| Use of Greener Solvents | Reduced environmental impact. researchgate.net | Replacement of CH2Cl2 with TBME in imidazoline (B1206853) synthesis. researchgate.net |

By embracing these methodologies, the chemical community can continue to produce valuable molecules like this compound while minimizing the impact on the environment.

Advanced Stereochemical Analysis and Chiral Recognition of 1s 1 1h Imidazol 2 Yl Ethan 1 Amine

Determination of Absolute and Relative Configuration

The unambiguous assignment of the absolute and relative configuration of (1S)-1-(1H-imidazol-2-yl)ethan-1-amine is fundamental to understanding its chemical and biological properties. Several advanced spectroscopic and crystallographic techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for the determination of absolute configuration. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. For this compound, obtaining a suitable crystalline derivative, often a salt with a chiral acid of known absolute configuration (e.g., tartaric acid), is a common strategy. The analysis of the anomalous dispersion of X-rays by the atoms in the crystal allows for the unequivocal assignment of the (S) configuration at the stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not the primary method for determining absolute configuration, it is a powerful tool for establishing relative stereochemistry and can be used in conjunction with chiral derivatizing agents (CDAs) to infer absolute configuration. For instance, reaction of the amine with a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) produces diastereomeric amides. The analysis of the chemical shift differences (Δδ) in the ¹H or ¹⁹F NMR spectra of these diastereomers can provide information about the spatial arrangement of the substituents around the stereocenter, which can then be correlated to the absolute configuration based on established models.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be determined. This chiroptical technique is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

Enantiomeric Excess and Diastereomeric Ratio Determination Methods

The enantiomeric excess (e.e.) is a critical parameter that defines the purity of an enantiomerically enriched sample. Several analytical techniques are available for the accurate determination of the e.e. of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most widely used and reliable methods for determining enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the separation of 1-(1H-imidazol-2-yl)ethan-1-amine enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, have proven effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate enantiomers. Derivatization of the amine, for example, by acylation, is often necessary to increase its volatility and improve the chromatographic separation.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of a racemic or enantiomerically enriched amine can lead to the formation of transient diastereomeric complexes. These complexes exhibit different NMR spectra, allowing for the integration of the signals corresponding to each enantiomer and thus the determination of the enantiomeric excess. Lanthanide-based chiral shift reagents can also be used to induce chemical shift differences between the enantiomers.

Table 1: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy, wide applicability, direct analysis | Requires specialized columns, method development can be time-consuming |

| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase | High resolution, sensitive | Requires volatile analytes or derivatization |

| NMR with CSAs | Formation of diastereomeric solvates with distinct NMR signals | Rapid analysis, no separation required | Lower accuracy for low e.e. values, requires chiral solvating agent |

Chiral Resolution Techniques for Enantiopure this compound

The preparation of enantiomerically pure this compound from a racemic mixture is achieved through various chiral resolution techniques.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine is recovered by treatment with a base.

Enzymatic Resolution: Enzymes, particularly lipases, are highly stereoselective catalysts that can be used for the kinetic resolution of racemic amines. In a typical enzymatic resolution, one enantiomer of the amine is selectively acylated by the enzyme in the presence of an acyl donor, leaving the other enantiomer unreacted. The acylated and unacylated amines can then be separated. This method offers the advantage of high enantioselectivity under mild reaction conditions.

Preparative Chiral Chromatography: For larger scale separations, preparative chiral HPLC or supercritical fluid chromatography (SFC) can be employed. These techniques utilize the same principles as their analytical counterparts but are designed to handle larger quantities of material, allowing for the isolation of enantiomerically pure this compound.

Investigation of Chiral Recognition Mechanisms in Molecular Interactions

Understanding the mechanisms of chiral recognition is crucial for the rational design of new chiral selectors and for explaining the stereoselectivity observed in biological systems. The chiral recognition of this compound involves non-covalent interactions between the enantiomer and a chiral environment.

The imidazole (B134444) moiety of the compound can participate in various non-covalent interactions, including hydrogen bonding (acting as both a donor and an acceptor), π-π stacking, and metal coordination. The amine group provides an additional site for hydrogen bonding and electrostatic interactions. The stereochemistry at the chiral center dictates the spatial orientation of these interacting groups, leading to diastereomeric interactions with a chiral selector.

For example, in chiral chromatography, the recognition mechanism on a polysaccharide-based CSP is believed to involve the formation of a transient complex where the analyte is included in the chiral grooves of the polysaccharide. The stability of this complex is determined by a combination of hydrogen bonding, dipole-dipole interactions, and steric fit, which differ for the two enantiomers. Molecular modeling and computational studies can provide valuable insights into the specific interactions that govern the chiral recognition process.

Catalytic Applications of 1s 1 1h Imidazol 2 Yl Ethan 1 Amine in Asymmetric Transformations

(1S)-1-(1H-imidazol-2-yl)ethan-1-amine as a Chiral Organocatalyst

Chiral primary amines have become powerful and versatile catalysts in a wide array of enantioselective organic reactions. capes.gov.brrsc.org The presence of both a primary amine and an imidazole (B134444) group within this compound allows it to operate through multiple activation modes, making it a promising candidate for organocatalysis.

The imidazole moiety is a highly versatile functional group in organocatalysis due to its distinct reactivity. ias.ac.in It contains both a pyridine-like (aza) nitrogen and an amine-like (NH) proton, allowing it to act as a Lewis base. researchgate.net Chiral tertiary amines incorporating structures like N-methylimidazole have been developed as powerful Lewis base organocatalysts for various chemical transformations. nih.gov

In the context of this compound, the sp2-hybridized nitrogen of the imidazole ring can function as a nucleophilic Lewis base catalyst. This type of catalysis typically involves the nucleophilic attack of the Lewis base on an electrophilic substrate, such as a carboxylic acid derivative, to form a reactive, chiral intermediate. This intermediate then reacts with a nucleophile, and subsequent elimination of the catalyst regenerates the active species and furnishes the chiral product. The proximity of the chiral center to the imidazole's basic site is crucial for inducing stereoselectivity.

Primary amine organocatalysis is renowned for its ability to activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. nobelprize.org These activation modes are central to many powerful asymmetric transformations. nih.gov

Iminium Catalysis : The condensation of a chiral primary amine like this compound with an α,β-unsaturated aldehyde or ketone reversibly forms a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, enhancing its electrophilicity and facilitating attack by a nucleophile at the β-position. nih.gov The chiral environment established by the catalyst's stereocenter directs the nucleophilic attack to one of the enantiofaces of the substrate, leading to high stereoselectivity.

Enamine Catalysis : When the same primary amine reacts with a saturated aldehyde or ketone, it forms a chiral enamine intermediate. This enamine is nucleophilic at the α-carbon, effectively reversing the normal polarity (umpolung) of the carbonyl compound. The chiral enamine can then react with various electrophiles. The steric hindrance provided by the catalyst's chiral backbone controls the facial selectivity of the subsequent reaction. nobelprize.org

The dual functionality of the imidazole ring in this compound could offer secondary interactions, such as hydrogen bonding, to further organize the transition state and enhance stereocontrol in both iminium and enamine pathways.

The activation modes described above enable a wide range of asymmetric carbon-carbon bond-forming reactions. While specific applications of this compound are not extensively documented, the performance of structurally related catalysts highlights its potential.

Diels-Alder Reaction : The formation of a chiral iminium ion from an α,β-unsaturated aldehyde and a primary amine catalyst is a key strategy for asymmetric Diels-Alder reactions. nobelprize.org This activation enhances the dienophile's reactivity and provides a chiral environment to control the stereochemical outcome of the [4+2] cycloaddition. wikipedia.org Imidazolinium salts have also been employed as Lewis acid organocatalysts to activate dienophiles in Diels-Alder reactions. nih.gov

Henry (Nitroaldol) Reaction : The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org Asymmetric versions often employ chiral metal complexes as catalysts. Chiral ligands based on imidazolidin-4-one (B167674) derivatives, for example, have been used in highly enantioselective copper(II)-catalyzed Henry reactions. nih.gov A complex formed between a copper salt and this compound could potentially catalyze this reaction, with the chiral amine and imidazole nitrogen acting as coordination sites for the metal.

| Aldehyde Substrate | Catalyst System | Yield (%) | ee (%) | Ref |

| Benzaldehyde | Cu(OAc)₂ / Chiral Imidazolidine Ligand | 95 | 96 (R) | nih.gov |

| 4-Nitrobenzaldehyde | Cu(OAc)₂ / Chiral Imidazolidine Ligand | 99 | 97 (R) | nih.gov |

| 2-Naphthaldehyde | Cu(OAc)₂ / Chiral Imidazolidine Ligand | 98 | 95 (R) | nih.gov |

| 2-Thiophenecarboxaldehyde | Cu(OAc)₂ / Chiral Imidazolidine Ligand | 99 | 95 (R) | nih.gov |

Table 1: Representative results for an asymmetric Henry reaction catalyzed by a Cu(II)-complex with a chiral imidazolidine-based ligand, demonstrating the potential of related imidazole structures in this transformation.

Conjugate Additions : The conjugate addition (or Michael reaction) of nucleophiles to α,β-unsaturated carbonyl compounds is another hallmark application of iminium and enamine catalysis. wikipedia.orgmasterorganicchemistry.com For instance, the addition of thiols or malonates to enones can be rendered highly enantioselective using chiral amine organocatalysts. The imidazole ring in this compound could also facilitate proton transfer steps or act as a general base in the catalytic cycle.

Beyond C-C bond formation, chiral imidazole-based Lewis bases are effective catalysts for stereoselective functionalizations and rearrangement reactions.

Steglich Rearrangement : This reaction involves the rearrangement of O-acylated azlactones to C-acylated products. Recently, a family of chiral bicyclic imidazole catalysts, synthesized from imidazole precursors, has been successfully applied to the asymmetric Steglich rearrangement, affording valuable chiral compounds. nih.gov

Phosphorylation : The same class of chiral bicyclic imidazole catalysts has also proven effective in the enantioselective phosphorylation of lactams. nih.gov These catalysts act as nucleophilic Lewis bases, activating the phosphorylating agent and transferring it to the substrate within a chiral environment.

The successful application of these complex imidazole catalysts suggests that simpler chiral precursors like this compound could serve as foundational building blocks for developing new catalysts for these and other stereoselective functionalizations.

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The combination of a chiral center with multiple potential coordination sites (the primary amine and the two imidazole nitrogens) makes this compound an attractive scaffold for the development of chiral ligands for transition metal catalysis.

The design of effective chiral ligands is a central theme in asymmetric catalysis. nih.gov The imidazole ring is a valuable component in ligand design, and various chiral imidazoline (B1206853) ligands have been developed and used in asymmetric reactions. researchgate.net The primary amine group of this compound serves as a versatile anchor point for synthetic modification to create more complex ligand architectures.

A common strategy involves the functionalization of the primary amine to generate bidentate (N,N'), tridentate, or pincer-type ligands. For example, reaction with aldehydes or ketones can yield chiral imine ligands. Acylation followed by reduction can introduce a second, different amine functionality. These synthetic modifications allow for the fine-tuning of the steric and electronic properties of the resulting metal complex, which is essential for achieving high catalytic activity and enantioselectivity. acs.orgsemanticscholar.org

| Ligand Type | Synthetic Precursor(s) | Metal | Application | Ref |

| Biaryl P,N-Ligand | Imidazole derivative, phosphine | Multiple | A³-coupling | acs.orgsemanticscholar.org |

| Imidazoline-aminophenol | Chiral diamine, salicylaldehyde | Copper | Henry Reaction | researchgate.net |

| Imidazo[1,2-a]pyridines | 6-aryl-2-aminopyridines, aldehydes | N/A (organocatalyst) | GBB Reaction | nih.gov |

| Thioether-imidazole | Amino acids, thiols | Multiple | General Asymmetric Catalysis | researchgate.net |

Table 2: Examples of synthetic strategies for chiral imidazole-based ligands and their applications, illustrating pathways for modifying precursors like this compound.

The synthesis of such ligands often starts from readily available chiral precursors, such as amino acids or their derivatives. The structural framework of this compound, with its defined stereochemistry, provides a robust platform for creating a library of ligands for screening in various metal-catalyzed reactions, including hydrogenations, C-C coupling reactions, and hydroborations. researchgate.net

Application in Transition Metal-Catalyzed Asymmetric Hydrogenation

No published studies were found that specifically utilize this compound as a ligand in transition metal-catalyzed asymmetric hydrogenation. Consequently, data on its effectiveness, the scope of substrates, or comparisons with other ligands in this context are not available.

Influence of Ligand Architecture on Enantioselectivity and Catalytic Activity

Without specific examples of its use in catalysis, an analysis of how the architecture of this compound influences enantioselectivity and catalytic activity in the specified reactions cannot be conducted. Such a discussion would require experimental data from relevant catalytic studies.

Scope of Metal-Catalyzed Reactions (e.g., Allylation, Epoxidation, Cyclopropanation, Oxidation)

There is no available research documenting the use of this compound as a ligand in asymmetric allylation, epoxidation, cyclopropanation, or oxidation reactions. As a result, the scope of its applicability in these metal-catalyzed transformations is unknown.

Coordination Chemistry of 1s 1 1h Imidazol 2 Yl Ethan 1 Amine

Synthesis and Structural Elucidation of Metal Complexes with (1S)-1-(1H-imidazol-2-yl)ethan-1-amine as a Ligand

The synthesis of metal complexes involving chiral imidazole-amine ligands such as this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in the successful isolation of the desired coordination compounds. Common methods involve the direct mixing of the ligand and metal salt, which can lead to the formation of complexes with varying coordination numbers and geometries. sysrevpharm.org

For instance, the reaction of a chiral ligand with a metal salt can result in the formation of discrete mononuclear or polynuclear complexes, or one-, two-, or three-dimensional coordination polymers. The final structure is influenced by factors such as the nature of the metal ion, the counter-anion, and the presence of solvent molecules that can act as co-ligands.

| Complex Type | General Synthetic Approach | Key Structural Features | Relevant Techniques |

| Mononuclear Complexes | Reaction of ligand and metal salt in a 1:1 or 2:1 molar ratio | Defined coordination geometry (e.g., tetrahedral, square planar, octahedral) | Single-crystal X-ray diffraction, NMR, FT-IR, UV-Vis |

| Dinuclear Complexes | Use of bridging ligands or specific reaction conditions promoting dimerization | Presence of metal-metal interactions or bridging moieties | Magnetic susceptibility measurements, EPR spectroscopy |

| Coordination Polymers | Self-assembly of ligands and metal ions under solvothermal conditions | Extended network structures (1D, 2D, or 3D) | Powder X-ray diffraction, TGA |

Binding Modes and Denticity of Imidazole-Amine Ligands (e.g., Mono-, Bi-, Tridentate Coordination)

Imidazole-amine ligands, including this compound, are versatile building blocks in coordination chemistry due to their ability to exhibit various binding modes and denticities. The presence of both a nitrogen atom in the imidazole (B134444) ring and an amino group provides multiple potential coordination sites.

Monodentate Coordination: The ligand can coordinate to a metal center through either the imidazole nitrogen or the amine nitrogen. This mode of coordination is often observed when the ligand is present in a large excess or when the metal ion has a strong preference for a specific donor atom.

Tridentate Coordination: While less common for this specific ligand, related imidazole-based ligands with additional donor functionalities can act as tridentate ligands. In the case of this compound, tridentate coordination would require the involvement of another part of the molecule, which is not readily available. However, in polynuclear complexes, the ligand could potentially bridge two metal centers, with the imidazole and amine groups binding to one metal and another part of the ligand interacting with a second metal ion.

The denticity and binding mode are influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the steric bulk of the ligand, and the reaction conditions. For example, hard metal ions may prefer coordination with the harder amine nitrogen, while softer metal ions may favor the softer imidazole nitrogen.

| Coordination Mode | Donating Atoms | Resulting Structure |

| Monodentate | Imidazole-N or Amine-N | Simple coordination complex |

| Bidentate | Imidazole-N and Amine-N | 5-membered chelate ring |

| Bridging | Imidazole-N to M1, Amine-N to M2 | Polynuclear complex |

Electronic and Steric Effects of this compound on Metal Center Reactivity

The electronic and steric properties of this compound play a significant role in modulating the reactivity of the metal center to which it is coordinated.

Steric Effects: The ethyl group at the chiral center of the ligand introduces steric bulk around the metal center. This steric hindrance can influence the coordination number and geometry of the resulting complex, potentially favoring lower coordination numbers. Furthermore, the chiral nature of the ligand can lead to the formation of diastereomeric complexes when interacting with other chiral molecules or in catalytic applications, leading to enantioselective transformations. The steric demands of the ligand can also affect the accessibility of the metal center to substrates, thereby influencing its catalytic activity.

The interplay of these electronic and steric effects is crucial in the design of metal complexes with specific reactivity for applications in catalysis, materials science, and bioinorganic chemistry.

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, FT-IR, NMR, Mass Spectrometry)

A suite of spectroscopic techniques is employed to characterize coordination compounds of this compound, providing insights into their structure, bonding, and electronic properties. nbinno.com

UV-Vis Spectroscopy: Electronic transitions within the metal d-orbitals and ligand-to-metal or metal-to-ligand charge transfer bands can be observed in the UV-Vis spectrum. researchgate.netresearchgate.net The position and intensity of these bands provide information about the coordination geometry and the electronic structure of the complex.

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the coordination of the ligand to the metal center. researchgate.net Shifts in the vibrational frequencies of the N-H and C=N bonds of the imidazole and amine groups upon coordination are indicative of complex formation. nih.gov New bands corresponding to metal-ligand vibrations may also be observed in the far-IR region.

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. researchgate.net Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide information about the binding mode. nih.gov For chiral complexes, NMR can be used to assess diastereomeric purity and study dynamic processes in solution.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation patterns. nih.gov Techniques such as electrospray ionization (ESI) are particularly useful for characterizing charged coordination compounds in solution. nih.gov

| Spectroscopic Technique | Information Obtained | Typical Observations |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry | d-d transitions, LMCT/MLCT bands |

| FT-IR Spectroscopy | Ligand coordination, functional groups | Shifts in ν(N-H) and ν(C=N) bands, M-N stretching vibrations |

| NMR Spectroscopy | Solution structure, binding mode, purity | Changes in chemical shifts of ligand protons and carbons |

| Mass Spectrometry | Molecular weight, composition | Molecular ion peak, fragmentation pattern |

Investigation of Metallacalixarene Formation with Imidazole Derivatives

Metallacalixarenes are a class of supramolecular compounds formed by the self-assembly of metal ions and organic ligands, creating a cavity-containing structure analogous to organic calixarenes. Imidazole derivatives have been shown to be effective ligands for the construction of metallacalixarenes due to their versatile coordination properties and ability to form stable complexes with a variety of metal ions. nih.gov

The use of chiral imidazole-amine ligands such as this compound in the synthesis of metallacalixarenes is a promising area of research. The chirality of the ligand can be transferred to the supramolecular assembly, leading to the formation of chiral metallacalixarenes. These chiral cavities could have potential applications in enantioselective recognition, catalysis, and separation.

The formation of metallacalixarenes is typically a thermodynamically controlled process, and the final structure is influenced by the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions. The investigation of metallacalixarene formation with this compound would involve systematic studies of the reactions of the ligand with various metal ions under different conditions, followed by structural characterization of the resulting assemblies using techniques such as single-crystal X-ray diffraction and NMR spectroscopy.

Chemical Transformations and Derivatization Strategies for 1s 1 1h Imidazol 2 Yl Ethan 1 Amine

Modification of the Amine Functionality

The primary amine group on the chiral center is a potent nucleophile, making it amenable to a variety of common chemical modifications. These transformations are fundamental for integrating the molecule into larger structures such as peptides or for modulating its physicochemical properties.

Key modifications include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. This is a common strategy for creating peptide bonds or introducing specific acyl groups.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium produces sulfonamides. This modification is often used in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors. uomustansiriyah.edu.iq

Alkylation: Direct alkylation with alkyl halides can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. uomustansiriyah.edu.iq More controlled mono-alkylation can be achieved through reductive amination.

Reductive Amination: A two-step, one-pot reaction where the amine first condenses with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to form a secondary or tertiary amine. This method offers a high degree of control over the alkylation process.

Gabriel Synthesis Variation: While typically used to synthesize primary amines, the principles can be adapted. For instance, using the amine to open a cyclic anhydride (B1165640) can lead to a functionalized amide-acid structure, providing a new point for further derivatization. uomustansiriyah.edu.iq

| Reaction Type | Reagent Class | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Triethylamine, Pyridine) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Pyridine) |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | Secondary or Tertiary Amine | Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt | Potential for over-alkylation |

Functionalization of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic heterocycle with two nitrogen atoms, offering multiple sites for functionalization. researchgate.net One nitrogen atom is pyrrole-like (N-1) and the other is pyridine-like (N-3). The acidity of the N-1 proton (pKa ≈ 14.5) allows for easy deprotonation and subsequent derivatization.

N-Functionalization: The most common modification is substitution at the N-1 position after deprotonation with a suitable base.

N-Alkylation: Reaction with alkyl halides after treatment with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) yields N-1 alkylated imidazoles.

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, can be used to attach aryl groups to the N-1 position. nih.gov

C-Functionalization: Direct functionalization of the carbon atoms (C-2, C-4, C-5) of the imidazole ring is also possible, though it often requires specific catalytic systems.

C-H Arylation/Alkenylation: Modern cross-coupling methods enable the direct attachment of aryl or alkenyl groups at the C-4 or C-5 positions. Nickel-catalyzed systems have been shown to be effective for the C-H arylation of imidazoles with chloroarenes and for alkenylation using phenol (B47542) derivatives. nih.gov Palladium catalysis can also be employed for C-H functionalization. acs.org

Halogenation: Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically occurs at the C-4 and C-5 positions. The resulting halo-imidazoles can then serve as substrates for further cross-coupling reactions.

| Position | Reaction Type | Reagent Class | Product Type | General Conditions |

|---|---|---|---|---|

| N-1 | Alkylation | Alkyl Halide (R-X) | N-1 Alkylated Imidazole | Base (e.g., NaH, K₂CO₃) |

| N-1 | Arylation | Aryl Halide (Ar-X) | N-1 Arylated Imidazole | Cu or Pd Catalyst, Base |

| C-4 / C-5 | Halogenation | NBS, NIS | Bromo- or Iodo-imidazole | Aprotic solvent |

| C-4 / C-5 | C-H Arylation | Aryl Halide (Ar-X) | C-Arylated Imidazole | Ni or Pd Catalyst, Base |

Advanced Derivatization for Analytical Applications (e.g., Fluorescence Tagging)

For analytical purposes, such as tracking the molecule in biological systems or quantifying it in complex mixtures, the primary amine serves as an excellent handle for attaching fluorescent probes. thermofisher.com Reagents for this purpose are typically non-fluorescent themselves but become highly fluorescent upon reaction with an amine. thermofisher.com

Common fluorescent tagging reagents include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide adducts that are sensitive to the local environment. thermofisher.com

Fluorescamine: Reacts rapidly with primary amines to yield a fluorescent pyrrolinone product. Excess reagent is hydrolyzed to a non-fluorescent compound, simplifying assays. thermofisher.com

NBD Chloride (4-chloro-7-nitrobenz-2-oxa-1,3-diazole): Forms fluorescent adducts with amines. The fluorescence properties of NBD conjugates are often highly dependent on the polarity of the solvent. thermofisher.com

These derivatization strategies allow for sensitive detection of (1S)-1-(1H-imidazol-2-yl)ethan-1-amine and its conjugates using techniques like fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC) with a fluorescence detector. biomol.com

Late-Stage Chemical Modifications (e.g., Difluoromethylation)

Late-stage functionalization involves introducing key structural motifs into a complex molecule at a late step in the synthesis. This strategy is highly valuable in medicinal chemistry for rapidly generating analogs with modified properties. rsc.org The introduction of a difluoromethyl (CF₂H) group, a bioisostere of a hydroxyl or thiol group, can significantly alter a molecule's metabolic stability and binding properties. cas.cn

For this compound, difluoromethylation would likely target the imidazole nitrogen.

N-Difluoromethylation: Several methods have been developed for the N-difluoromethylation of imidazoles. One approach involves the gradual generation of a difluoromethylating reagent from chlorodifluoromethane (B1668795) and an alkali base in the presence of a phase-transfer catalyst. thieme-connect.com Another method uses diethyl bromodifluoromethylphosphonate, which can be activated under mild conditions to N-difluoromethylate imidazoles in high yields. rsc.org These methods could be applied to introduce the CF₂H group onto the N-1 position of the imidazole ring, provided the primary amine is suitably protected. thieme-connect.comrsc.org

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The presence of a stereocenter at the C-1 position makes this compound a valuable chiral building block, or synthon, for asymmetric synthesis. The goal of using such building blocks is to transfer the pre-existing chirality into a larger, more complex target molecule, avoiding the need for chiral separations or asymmetric reactions at a later stage.

The dual functionality of this compound—a chiral primary amine and a versatile imidazole ring—allows it to be incorporated into a variety of complex structures:

Peptidomimetics: The chiral amine can be used as a replacement for a natural amino acid residue to create peptide analogs with modified conformational properties or enhanced stability against enzymatic degradation.

Chiral Ligands: The imidazole nitrogen and the primary amine can act as two coordination sites for metal ions. By incorporating the molecule into a larger framework, it can serve as a component of a chiral ligand for asymmetric catalysis, where the ligand transfers stereochemical information to the catalytic reaction.

Pharmaceutical Scaffolds: The imidazole ring is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. researchgate.net Using this compound as a starting material ensures that the final product is enantiomerically pure, which is often a strict requirement for modern pharmaceuticals.

The synthetic utility lies in the ability to perform orthogonal chemical modifications at the amine and the imidazole ring, allowing for a stepwise and controlled construction of the target molecule while preserving the integrity of the original stereocenter.

Advanced Spectroscopic and Structural Characterization of 1s 1 1h Imidazol 2 Yl Ethan 1 Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds in solution. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule. longdom.org

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for establishing the carbon-hydrogen framework of a molecule.

For (1S)-1-(1H-imidazol-2-yl)ethan-1-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The two protons on the imidazole (B134444) ring (H-4 and H-5) would typically appear as singlets or narrowly split doublets in the downfield aromatic region. The methine proton (CH) adjacent to the chiral center is expected to be a quartet due to coupling with the three protons of the neighboring methyl group. The methyl (CH₃) protons would correspondingly appear as a doublet. The amine (NH₂) and imidazole (NH) protons are often broad signals and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atoms of the imidazole ring would resonate at lower field due to their aromaticity and proximity to electronegative nitrogen atoms. The chiral methine carbon and the terminal methyl carbon would appear at a higher field, which is characteristic of sp³-hybridized carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| C2-H | Methine (CH) | ~4.0 - 4.5 (quartet) | ~45 - 55 | Adjacent to the amine and imidazole ring. |

| C3-H₃ | Methyl (CH₃) | ~1.4 - 1.6 (doublet) | ~20 - 25 | Coupled to the C2-H proton. |

| Imidazole H4/H5 | Aromatic CH | ~6.8 - 7.2 (singlets) | ~115 - 130 | Protons on the imidazole ring. |

| Imidazole C2 | Aromatic C | N/A | ~145 - 155 | Carbon atom connecting the side chain. |

| Imidazole C4/C5 | Aromatic C | N/A | ~115 - 130 | Carbon atoms bearing protons. |

| NH₂ | Amine | Broad, variable | N/A | Chemical shift is solvent-dependent. |

Note: Predicted values are based on general principles and data from analogous imidazole-containing compounds. uni-muenchen.denih.govresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating complex structural details, including connectivity and spatial relationships. huji.ac.ilwikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org For this compound, a key cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons, confirming the ethylamine (B1201723) fragment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. wikipedia.org This technique would be used to definitively assign the signals for the CH/CH, CH₃/CH₃, and imidazole CH/C pairs.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule. For instance, correlations would be expected between the methine proton (CH) and the C2 and C4/C5 carbons of the imidazole ring, confirming the attachment point of the ethylamine side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org While X-ray crystallography is definitive for absolute stereochemistry, NOESY can help in determining the relative configuration and preferred conformations in solution.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | ¹H (Methine) ↔ ¹H (Methyl) | Confirms the ethylamine fragment connectivity. |

| HSQC | ¹H (Methine) ↔ ¹³C (Methine)¹H (Methyl) ↔ ¹³C (Methyl)¹H (Imidazole) ↔ ¹³C (Imidazole) | Assigns proton signals to their directly attached carbons. |

| HMBC | ¹H (Methine) ↔ ¹³C (Imidazole C2)¹H (Methyl) ↔ ¹³C (Imidazole C2) | Confirms the connection between the side chain and the ring. |

| NOESY | ¹H (Methine) ↔ ¹H (Imidazole H4/H5) | Provides information about spatial proximity and conformation. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a fingerprint of the functional groups present.

For this compound, the spectra would be characterized by vibrations from the amine, the alkyl chain, and the imidazole ring.

N-H Vibrations: The primary amine (NH₂) and the imidazole N-H groups would exhibit characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. researchgate.net Amine N-H bending vibrations are typically observed around 1600 cm⁻¹.

C-H Vibrations: The sp³ C-H stretching of the ethyl group would appear just below 3000 cm⁻¹, while the sp² C-H stretching of the imidazole ring is expected just above 3000 cm⁻¹.

Imidazole Ring Vibrations: The imidazole ring has characteristic C=C and C=N stretching vibrations between 1400 and 1650 cm⁻¹. capes.gov.br Ring breathing and deformation modes appear at lower wavenumbers. capes.gov.br

Table 3: Predicted Principal IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Amine (NH₂), Imidazole (NH) | 3200 - 3500 |

| C-H Stretching (sp²) | Imidazole Ring | 3050 - 3150 |

| C-H Stretching (sp³) | Ethyl Group (CH, CH₃) | 2850 - 2980 |

| N-H Bending | Amine (NH₂) | 1580 - 1650 |

| C=N, C=C Stretching | Imidazole Ring | 1400 - 1650 |

Note: Predicted values are based on general functional group correlations and published data for imidazole. rsc.orgresearchgate.netcapes.gov.br

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the unambiguous determination of the elemental formula (e.g., C₅H₁₀N₃ for the protonated form of C₅H₉N₃).

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID). gre.ac.uk The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, the fragmentation is likely to proceed through pathways involving the ethylamine side chain, as it represents a structurally weaker point compared to the stable aromatic imidazole ring. A primary fragmentation pathway would involve the cleavage of the C-C bond between the chiral center and the imidazole ring, a common fragmentation pattern for substituted imidazoles. mdpi.com

Table 4: Predicted HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₀N₃⁺ | 112.0875 | Protonated molecular ion |

| [M-NH₂]⁺ | C₅H₈N₂⁺ | 96.0687 | Loss of the amino group radical |

| [C₄H₅N₂]⁺ | C₄H₅N₂⁺ | 81.0453 | Imidazole ring fragment after side-chain cleavage |

Note: Fragmentation pathways are predictive. Calculated m/z values are for the most abundant isotope.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including precise bond lengths, bond angles, and torsional angles. nih.gov For chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration of the stereocenter. nih.gov

The process requires growing a suitable single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The analysis provides a complete picture of the molecule's conformation in the solid state and reveals details about intermolecular interactions, such as hydrogen bonding involving the amine and imidazole N-H groups, which dictate the crystal packing. mdpi.com

The determination of the absolute 'S' configuration at the chiral carbon is typically achieved through anomalous dispersion effects, especially if a heavier atom is present in the structure or by co-crystallizing with a known chiral entity. nih.gov The results of an X-ray crystallographic analysis would provide the ultimate confirmation of the compound's structure and stereochemistry, complementing the data obtained from spectroscopic methods.

Computational and Theoretical Investigations of 1s 1 1h Imidazol 2 Yl Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules like (1S)-1-(1H-imidazol-2-yl)ethan-1-amine. These methods model the electronic density of a molecule to derive its energetic and geometric properties. For imidazole (B134444) derivatives, DFT calculations are routinely used to explore molecular structure, vibrational spectra, and electronic characteristics. irjweb.comnih.govresearchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. nih.govresearchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Orbitals)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In many imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO's distribution can vary depending on the substituents. irjweb.comnih.gov This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the electron-donating amine group and the imidazole ring would be expected to significantly influence the energies and spatial distribution of the HOMO and LUMO.

Table 1: Conceptual Frontier Molecular Orbital (FMO) Data (Note: The following data is illustrative of typical values for related imidazole derivatives and not specific to this compound due to a lack of published data.)

| Parameter | Conceptual Value | Significance |

| EHOMO | ~ -6.0 to -5.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.5 to -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks.

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons, such as those around electronegative atoms like nitrogen, and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms bonded to heteroatoms, which are favorable for nucleophilic attack. Green or yellow areas represent regions of neutral potential. For this compound, the nitrogen atoms of the imidazole ring and the lone pair of the primary amine would be expected to be regions of high negative potential, while the amine and N-H protons of the imidazole ring would be sites of positive potential.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov Comparing the calculated shifts with experimental data serves as a powerful method for confirming molecular structures. The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. nih.govmdpi.commdpi.com

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of a molecule can also be simulated using DFT. nih.govnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results. This analysis helps in assigning specific vibrational modes to the observed spectral bands, providing detailed insight into the molecule's structural and bonding characteristics. mdpi.comnih.gov

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.net These parameters are calculated using the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies, respectively.

Key descriptors include:

Chemical Hardness (η): Defined as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability and lower reactivity. irjweb.com

Chemical Potential (μ): Defined as -(I + A) / 2, it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the ability of a species to accept electrons.

These descriptors are instrumental in rationalizing the global reactive behavior of molecules in chemical reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, static molecules (often in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations are particularly useful for:

Conformational Analysis: Molecules like this compound possess rotational freedom around single bonds. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

Intermolecular Interactions: MD simulations can model the interactions between the molecule of interest and its environment, such as solvent molecules or a biological target like a protein receptor. By simulating these interactions, one can study solvation effects, hydrogen bonding patterns, and the binding modes of a ligand to its target.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its interaction with biological targets, computational methods can elucidate the reaction pathways. nih.gov

By calculating the geometries and energies of reactants, transition states, and products, a detailed profile of the reaction's potential energy surface can be constructed. This allows researchers to:

Identify the most probable reaction pathway.

Calculate activation energies, which relate to reaction rates.

Understand the role of catalysts or solvents in the reaction.

Investigate the stereoselectivity of a reaction, which is particularly relevant for a chiral molecule like the (1S) enantiomer.

For instance, DFT studies on the synthesis of related imidazole derivatives have been used to model reaction routes and predict the stability of intermediates and products. nih.govresearchgate.net

Lack of Publicly Available Research on the for Catalyst Design

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research articles, computational studies, or theoretical investigations specifically focused on the use of This compound for rational catalyst design and the prediction of stereoselectivity through computational modeling.

The inquiry for detailed research findings, including data tables and in-depth analysis of computational models related to this specific chemical compound, did not yield any relevant results. While the field of computational chemistry extensively covers the rational design of catalysts and the prediction of stereoselectivity for a wide array of chiral ligands and organocatalysts, including various imidazole derivatives, the specific compound This compound does not appear to have been a subject of published study in this particular context.

Therefore, it is not possible to provide an article structured around the requested outline with scientifically accurate and detailed information, as the foundational research is not present in the public domain.

Future Research Directions and Outlook for 1s 1 1h Imidazol 2 Yl Ethan 1 Amine

Innovations in Asymmetric Synthetic Methodologies

The development of novel and efficient asymmetric synthetic methods is paramount for accessing enantiomerically pure compounds like (1S)-1-(1H-imidazol-2-yl)ethan-1-amine. Future research will likely focus on overcoming the limitations of current synthetic routes to improve yield, selectivity, and sustainability.

One promising avenue is the advancement of asymmetric multicomponent reactions (AMCRs). Researchers have successfully synthesized axially chiral imidazo[1,2-a]pyridines through an asymmetric Groebke-Blackburn-Bienaymé (GBB) reaction using a chiral phosphoric acid catalyst. nih.gov This approach offers high modularity and efficiency, allowing for the construction of complex molecules in a single step. nih.gov Future work could adapt such multicomponent strategies for the synthesis of point-chirality imidazole (B134444) derivatives, potentially enabling a more direct and atom-economical route to this compound and its analogues.

Another area of innovation lies in the desymmetrization of achiral precursors. A cation-directed catalytic enantioselective desymmetrization method has been reported for creating axially chiral imidazoles. nih.gov This strategy involves the deprotonation of an achiral 1H-imidazole to generate an anion with enantiotopic nitrogen atoms, which are then differentiated by a chiral catalyst. nih.gov Applying this concept to prochiral substrates could provide a novel pathway to compounds with stereocenters, like the target amine. Further exploration of phase-transfer catalysis in atropisomer synthesis could also inspire new methods for controlling stereochemistry. nih.gov

Enzymatic and chemoenzymatic cascades are also gaining traction for chiral amine synthesis. acs.org One-pot processes utilizing amine transaminases (ATAs) have been developed for producing chiral amines with high enantiomeric excess. acs.org Future methodologies could integrate an ATA-triggered reaction with other chemical transformations to build the desired imidazole-containing amine in a highly controlled and efficient manner.

| Synthetic Strategy | Potential Advantage for this compound Synthesis | Key Research Focus |

| Asymmetric Multicomponent Reactions (AMCRs) | High efficiency and modularity, reducing step count. nih.gov | Adapting known AMCRs (e.g., GBB reaction) to create point chirality at the ethylamine (B1201723) side chain. |

| Catalytic Desymmetrization | Access to chiral products from simple, achiral starting materials. nih.gov | Designing prochiral imidazole precursors and suitable chiral catalysts for enantioselective functionalization. |

| Chemoenzymatic Cascades | High stereoselectivity and mild reaction conditions. acs.org | Developing novel cascades that combine enzymatic amination with imidazole ring formation. |

Development of Highly Efficient and Selective Catalytic Systems

The catalyst is the cornerstone of asymmetric synthesis, and the development of more active and selective systems is a continuous goal. For the synthesis of chiral imidazoles, research is moving towards novel organocatalysts and metal-based systems that offer superior performance.

Chiral bicyclic imidazole catalysts have emerged as a powerful class of organocatalysts. acs.orgbohrium.comacs.org Catalysts based on skeletons like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) have been successfully applied in various asymmetric reactions, including phosphorylation and acylation. acs.orgbohrium.com Future research will focus on designing new bicyclic imidazole structures with optimized steric and electronic properties to enhance their catalytic activity and stereocontrol. bohrium.com These next-generation catalysts could be employed in the kinetic resolution of racemic 1-(1H-imidazol-2-yl)ethan-1-amine or in an asymmetric reaction to form the desired (S)-enantiomer directly.

In addition to organocatalysts, transition metal catalysis continues to be a vital area. Modern methods often utilize transition metal catalysts to facilitate the synthesis of complex imidazole derivatives. numberanalytics.com The development of novel chiral ligands for these metals is crucial. The imidazole moiety itself is a key coordinating group in many ligands and enzymes. nih.gov Research into new chiral non-phosphine, 2-aryl imidazole ligands, for example, could lead to catalysts with unique reactivity and selectivity profiles applicable to the synthesis of the target compound. nih.gov

Furthermore, enzyme engineering is set to revolutionize catalytic systems. Directed evolution and rational design have already expanded the substrate scope and stability of enzymes like ω-transaminases (ω-TAs), which are used in chiral amine synthesis. nih.gov Future efforts will involve immobilizing these enzymes on solid supports to enhance their stability, simplify product separation, and enable reuse, making industrial-scale synthesis more feasible. nih.gov

Exploration of Advanced Coordination Complexes for Novel Applications

The imidazole ring of this compound is an excellent ligand for metal ions, a property fundamental to its role in bioinorganic chemistry and materials science. nih.govnih.gov The nitrogen atoms in the imidazole ring can readily donate electron pairs to form stable coordination complexes with a variety of transition metals. nbinno.com

Future research will explore the synthesis and characterization of novel coordination polymers and complexes involving this compound as a ligand. The chirality of the ligand can be used to induce stereochemistry in the resulting metal complex, leading to applications in asymmetric catalysis where the complex itself is the catalyst. nbinno.com By reacting the amine with different metal salts, a wide array of complexes with varying geometries and electronic properties can be generated. nbinno.comrsc.org

These advanced coordination complexes could find use in several areas. For instance, complexes incorporating bulky ligands, such as those with adamantyl groups, can create significant steric shielding around a coordinated metal center, mimicking the active sites of metalloproteins. nih.gov The specific binding properties of these complexes could be tailored for applications in:

Catalysis: Acting as catalysts for organic transformations like cross-coupling or oxidation reactions. nbinno.com

Biomimicry: Modeling the structure and function of metalloenzyme active sites. nih.gov

Materials Science: Forming metal-organic frameworks (MOFs) or coordination polymers with potential uses in gas storage and separation. nbinno.com

The interaction of palladium(II)-amine complexes with biorelevant molecules has been studied extensively, and future work could investigate the coordination chemistry of this compound with palladium and platinum to explore potential therapeutic applications. semanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from predicting reaction outcomes to designing novel molecules. researchgate.net The integration of these computational tools is a key future direction for the study of this compound.